Bevantolol, also known as (R)-Bevantolol, is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. Its chemical formula is , and it has a molecular weight of approximately 345.4 g/mol . The compound is classified under cardiovascular agents and adrenergic receptor antagonists, specifically targeting beta-1 and alpha-1 adrenergic receptors .
Bevantolol was first synthesized in the 1980s and has since been studied for its pharmacological properties. It is derived from the modification of propanolamine structures, which are known for their role in cardiovascular therapies.
Bevantolol is categorized as:
The synthesis of Bevantolol typically involves the reaction between 3,4-dimethoxyphenethylamine and 3-methylphenoxypropanol. This synthesis can be performed under controlled conditions using solvents like ethanol or methanol and requires a catalyst to facilitate the reaction.
Bevantolol undergoes various chemical reactions, including:
The products formed depend on the specific reactions:
Bevantolol primarily acts by blocking beta-1 adrenergic receptors, which are crucial in mediating sympathetic nervous system responses. This antagonistic action leads to decreased heart rate and blood pressure.
Bevantolol is primarily utilized in scientific research related to:
Its selective action on beta-1 adrenergic receptors makes it a valuable compound in both clinical settings and pharmacological research aimed at understanding cardiovascular diseases .
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7